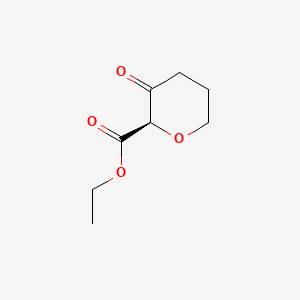

ethyl (2R)-3-oxooxane-2-carboxylate

説明

Ethyl (2R)-3-oxooxane-2-carboxylate is a chiral bicyclic ester characterized by a six-membered oxane (tetrahydropyran) ring with a ketone group at position 3 and an ethyl ester moiety at position 2. The (2R) stereochemistry confers distinct reactivity and biological properties. This compound is often utilized as a synthetic intermediate in organic synthesis, particularly for constructing complex heterocycles or bioactive molecules. Its structural features—such as the rigid oxane ring and electron-withdrawing ketone group—influence its stability, solubility, and interactions in chemical reactions .

特性

IUPAC Name |

ethyl (2R)-3-oxooxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFQAZPUWNIQNX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C(=O)CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Gamma-Valerolactone Derivatives

Gamma-valerolactone (GVL), a five-membered lactone, shares functional similarities with ethyl (2R)-3-oxooxane-2-carboxylate, such as a cyclic ester backbone. However, key differences include:

- Ring Size : GVL has a five-membered ring, while the target compound’s six-membered oxane ring reduces ring strain, enhancing thermal stability.

- Substituents : GVL lacks the ketone group at position 3 and the ethyl ester side chain, making it less electrophilic.

| Property | Ethyl (2R)-3-oxooxane-2-carboxylate | Gamma-Valerolactone (GVL) |

|---|---|---|

| Ring Size | 6-membered oxane | 5-membered lactone |

| Functional Groups | Ketone (C3), ethyl ester (C2) | Lactone |

| Stereochemistry | Chiral (2R) | Non-chiral |

| Applications | Synthetic intermediate | Green solvent, fuel additive |

GVL derivatives, such as 5-(3',4',5'-trihydroxyphenyl)-gamma-valerolactone-O-methyl-4'-O-glucuronide, exhibit metabolic roles in plant systems but differ significantly in polarity due to glucuronidation .

Chromen-4-one Derivatives

Compounds like (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-{2-hydroxy-6-methoxy-4-[(5-oxooxolan-2-yl)methyl]phenoxy}oxane-2-carboxylic acid () feature fused aromatic systems (e.g., chromen-4-one) and multiple hydroxyl groups. These are structurally more complex but share the oxane ring and ketone functionality. Key distinctions include:

- Aromaticity: Chromen-4-one derivatives possess conjugated π-systems, enabling UV absorption and antioxidant activity, unlike the non-aromatic target compound.

- Solubility : The hydroxyl and glucuronide groups in chromen derivatives enhance water solubility, whereas the ethyl ester in the target compound favors organic solvents .

Oxane-Based Glucuronides

Compounds such as those described in incorporate glucuronic acid moieties, which are critical for detoxification pathways in mammals. Unlike ethyl (2R)-3-oxooxane-2-carboxylate, these derivatives:

- Metabolic Role : Serve as phase II metabolites, facilitating excretion.

- Polarity : Glucuronidation increases hydrophilicity, contrasting with the lipophilic ethyl ester group in the target compound .

Research Findings and Functional Implications

- Reactivity : The ketone at C3 in ethyl (2R)-3-oxooxane-2-carboxylate participates in nucleophilic additions, enabling synthesis of alcohols or amines, a feature absent in simpler lactones like GVL.

- Biological Activity : While chromen-4-one derivatives exhibit antioxidant and anti-inflammatory properties, the target compound’s bioactivity remains understudied but may relate to its use as a precursor in drug design.

- Stability : The six-membered oxane ring confers greater hydrolytic stability compared to five-membered lactones, as observed in accelerated degradation studies of similar esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。